(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazolobenzimidazole rings, followed by their coupling through a condensation reaction. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives: These compounds share structural similarities and are also studied for their biological activities.
Organochlorine compounds: These compounds have diverse applications and properties, similar to the versatility of 2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one.
Uniqueness
What sets 2-{(E)-1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is its unique combination of functional groups and the potential for diverse reactivity and applications. Its structure allows for multiple points of interaction with other molecules, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H22N4O2S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2E)-2-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C28H22N4O2S/c1-2-16-34-22-14-12-19(13-15-22)26-20(18-31(30-26)21-8-4-3-5-9-21)17-25-27(33)32-24-11-7-6-10-23(24)29-28(32)35-25/h3-15,17-18H,2,16H2,1H3/b25-17+ |
InChI Key |
BLTZWXPEMWBGRY-KOEQRZSOSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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